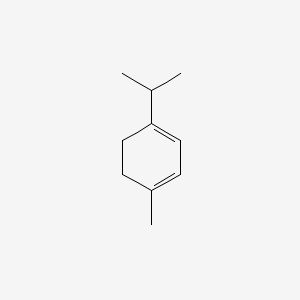
alpha-Terpinene
Cat. No. B1210023
Key on ui cas rn:
99-86-5
M. Wt: 136.23 g/mol
InChI Key: YHQGMYUVUMAZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06956137B1
Procedure details


At 35° C., 45 μl of H2O2 (50%) were added to a solution of 325 μl of α-terpinene and 48.5 mg of Na2MoO4.2H2O in 4 ml of methanol. Five further 45 μl portions of H2O2 (50%) were added to this mixture as soon as the red-colored reaction mixture turned yellow again. After 1.5 hours, the reaction mixture was analyzed by means of HPLC. Analysis gave a quantitative formation of ascaridol.


[Compound]
Name
Na2MoO4.2H2O
Quantity
48.5 mg
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[OH:1][OH:2].[CH3:3][C:4]1[CH2:9][CH2:8][C:7]([CH:10]([CH3:12])[CH3:11])=[CH:6][CH:5]=1>CO>[CH3:11][CH:10]([C:7]12[O:2][O:1][C:4]([CH3:3])([CH:9]=[CH:8]1)[CH2:5][CH2:6]2)[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45 μL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
325 μL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(CC1)C(C)C
|
[Compound]
|
Name
|
Na2MoO4.2H2O
|
|
Quantity
|
48.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

